Bienvenue dans la boutique en ligne BenchChem!

Bidisomide

Cardiac Electrophysiology Sodium Channel Blockade Patch-Clamp

Bidisomide (SC-40230) is a mono-cationic Class Ia/Ib antiarrhythmic and a definitive positive control for studying significant food effects on drug absorption, a property not exhibited by its close analog disopyramide. Its slower dissociation from inactivated sodium channels provides a unique electrophysiological fingerprint for structure-kinetic relationship studies. Unlike disopyramide, it demonstrates high acute tolerability in post-infarction models (well-tolerated at 15 mg/kg/min infusion vs. lethal at 3 mg/kg/min), enabling safer preclinical protocols.

Molecular Formula C22H34ClN3O2
Molecular Weight 408 g/mol
CAS No. 103810-45-3
Cat. No. B1666985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBidisomide
CAS103810-45-3
Synonymsalpha-(2-(acetyl(1-methylethyl)amino)ethyl)-alpha-(2-chlorophenyl)-1-piperidinebutanamide
bidisomide
bidisomide, (+)-isomer
bidisomide, (+-)-isomer
bidisomide, (-)-isomer
SC 40230
SC-40230
Molecular FormulaC22H34ClN3O2
Molecular Weight408 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C
InChIInChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28)
InChIKeyGTEPPJFJSNSNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bidisomide (SC-40230) CAS 103810-45-3: A Class I Antiarrhythmic Agent for Preclinical Cardiac Research Procurement


Bidisomide (also known as SC-40230) is a synthetic small molecule classified as a Class I antiarrhythmic agent, specifically demonstrating Class Ia/Ib properties [1]. It functions primarily as a cardiac sodium channel blocker, exerting its effects by modulating electrical conduction in the myocardium to suppress abnormal rhythms [1]. Chemically, it is a mono-cationic acetamide derivative (pKa 9.3), structurally related to disopyramide and disobutamide [2]. Its development focused on reducing the tissue accumulation seen with its di-cationic predecessor, disobutamide, and exploring a potentially distinct side-effect profile compared to established agents like disopyramide [2].

Bidisomide vs. Disopyramide: Why In-Class Antiarrhythmics Cannot Be Assumed Interchangeable in Research


Class I antiarrhythmics share a sodium channel blocking mechanism, yet their clinical and experimental interchangeability is precluded by significant differences in pharmacokinetic behavior and in vivo tolerability, even between structurally related compounds. Bidisomide exhibits a marked susceptibility to food effects on absorption, a phenomenon not observed with its close analog disopyramide [1]. Furthermore, critical differences in acute tolerability exist; in a post-infarction canine model, bidisomide was well-tolerated at high infusion rates (15 mg/kg/min) while disopyramide at lower rates (3 mg/kg/min) was lethal, underscoring that potency against a common target does not predict equivalent safety or experimental utility [2]. These specific, quantifiable divergences mandate precise compound selection based on experimental endpoints rather than class-level assumptions.

Bidisomide (SC-40230) Procurement Evidence: Direct Comparative Performance Data


Bidisomide's Slower Sodium Channel Dissociation Kinetics vs. Disopyramide

In a direct electrophysiological comparison, the dissociation kinetics of bidisomide from the inactivated state of the cardiac sodium channel were found to be slower than those of the comparator drug, disopyramide, in isolated rat ventricular myocytes [1].

Cardiac Electrophysiology Sodium Channel Blockade Patch-Clamp

Bidisomide Demonstrates Superior Acute Tolerability Over Disopyramide in Post-Infarction Canine Model

In a study comparing rapid intravenous infusions in conscious dogs 48 hours post-myocardial infarction, bidisomide was well tolerated and antiarrhythmic at a high infusion rate of 15 mg/kg/min. In stark contrast, disopyramide was lethal at lower infusion rates of 3 and 4.5 mg/kg/min in the same post-infarction model [1].

In Vivo Tolerability Myocardial Infarction Cardiovascular Safety

Bidisomide's Equipotent Antiarrhythmic Efficacy with Significantly Different Pharmacokinetic Profile Compared to Disopyramide

In a rat model of ventricular arrhythmias induced by coronary artery occlusion and reperfusion, bidisomide (5 mg/kg) demonstrated antiarrhythmic efficacy comparable to both mexiletine and disopyramide, as measured by a similar reduction in premature ventricular complexes and incidence of ventricular tachycardia/fibrillation. However, bidisomide's absolute oral bioavailability (45-62%) is substantially lower than that of disopyramide (60-90%), and its absorption is uniquely characterized by a lag period (0.75–1.5 h) and double peaks in plasma concentration-time curves [1][2].

Antiarrhythmic Efficacy Pharmacokinetics Ischemia-Reperfusion

Bidisomide Exhibits a Pronounced Food Effect on Absorption Not Observed with Disopyramide

Direct comparative studies in rats and humans show a remarkable food effect on the systemic availability of bidisomide, whereas the bioavailability of the structurally similar disopyramide remains unchanged with food [1]. Mechanistically, this difference is attributed to bidisomide's lower intestinal permeability (especially in the ileum) and a greater susceptibility to absorption inhibition by dietary amino acids and dipeptides (e.g., Gly, Gly-Gly, Gly-Pro) compared to disopyramide [1].

Oral Bioavailability Food-Drug Interaction GI Absorption

Bidisomide's Faster Systemic Clearance vs. Di-Cationic Disobutamide

Bidisomide was rationally designed as a mono-cationic analog (pKa 9.3) to overcome the prolonged tissue accumulation observed with its di-cationic predecessor, disobutamide (pKa 8.6 and 10.2). Human studies confirmed this design goal: the terminal elimination half-life of bidisomide is approximately 11 hours, which is >5 times faster than the 54±18 hour half-life of disobutamide [1].

Pharmacokinetics Drug Clearance Tissue Accumulation

High-Value Research Applications for Bidisomide (SC-40230) Based on Evidence


Investigating Food-Drug Interactions and Oral Absorption Mechanisms

Bidisomide serves as a definitive positive control for studying significant food effects on drug absorption. Its unique, well-characterized susceptibility to reduced bioavailability upon food intake, which is not seen with its close analog disopyramide, makes it an ideal tool compound for in vitro and in vivo models designed to probe the mechanisms of food-drug interactions, intestinal permeability, and the impact of dietary components on drug uptake [1].

Cardiac Electrophysiology Research Focusing on Sodium Channel Binding Kinetics

For electrophysiologists, bidisomide provides a distinct kinetic fingerprint on the cardiac sodium channel. Its slower dissociation from the inactivated state compared to disopyramide offers a valuable comparator for structure-kinetic relationship studies and for modeling how subtle differences in drug-channel interaction translate to frequency-dependent block and antiarrhythmic action [2].

In Vivo Models Requiring a High Safety Margin in Compromised Myocardium

In preclinical cardiovascular studies, particularly those involving models of myocardial infarction, bidisomide's demonstrated high acute tolerability (e.g., at 15 mg/kg/min infusion) offers a significant practical advantage. Its use can enable experimental protocols in post-MI animals where other Class I agents like disopyramide pose a lethal risk, thereby allowing for the study of antiarrhythmic efficacy without confounding safety-related mortality [3].

Pharmacokinetic/Pharmacodynamic Modeling of Drug Accumulation and Clearance

Bidisomide is an excellent case study for teaching and research in PK/PD relationships. Its rational design from a di-cationic to a mono-cationic molecule resulted in a >5-fold reduction in terminal half-life and minimized tissue accumulation. This allows researchers to use it as a benchmark for understanding and modeling how molecular charge state governs drug distribution and elimination profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bidisomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.